

p38 alpha and beta inhibition by p38 Kinase inhibitor 4

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Compound of Interest

Compound Name: p38 Kinase inhibitor 4

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Introduction to p38 MAPK and p38 Kinase Inhibitor IV

The p38 mitogen-activated protein kinases are a family of serine/threonine kinases that are critical mediators of cellular responses to environmental stresses and inflammatory cytokines. [1][2] These kinases are key components of a signaling cascade that regulates inflammation, apoptosis, cell cycle control, and cell differentiation. [3] The p38 MAPK family includes four isoforms: p38 α (MAPK14), p38 β (MAPK11), p38 γ (MAPK12), and p38 δ (MAPK13). [4][5] Due to their central role in the inflammatory response, p38 kinases, particularly the alpha and beta isoforms, are significant targets for therapeutic intervention in a range of diseases. [1][6]

p38 MAP Kinase Inhibitor IV, also identified as 2,2'-Sulfonyl-bis-(3,4,6-trichlorophenol), is a potent, ATP-competitive inhibitor that demonstrates selectivity for the p38 α and p38 β isoforms. [4][7][8] Its ability to block the p38 signaling cascade makes it a valuable tool for investigating the physiological and pathological roles of this pathway. [1]

Inhibitor Profile: p38 Kinase Inhibitor IV

The fundamental properties of p38 Kinase Inhibitor IV are summarized below.

| Property | Value |
|-------------------|---|
| IUPAC Name | 2,2'-Sulfonyl-bis-(3,4,6-trichlorophenol) |
| Synonyms | MT4 |
| CAS Number | 1638-41-1[8] |
| Molecular Formula | C ₁₂ H ₄ Cl ₆ O ₄ S[8][9] |
| Molecular Weight | 456.9 g/mol [8][9] |
| Appearance | White to beige solid powder[8] |
| Solubility | Soluble in DMSO[7][8] |

Mechanism of Action

p38 Kinase Inhibitor IV functions as an ATP-competitive inhibitor of p38 α and p38 β kinases.[1][7][8] It binds to the ATP-binding pocket of the kinase, preventing the binding of ATP, which is the phosphate donor for the phosphorylation of downstream substrates.[1][8] This action effectively blocks the propagation of the signal transduction cascade initiated by upstream activators.[8]

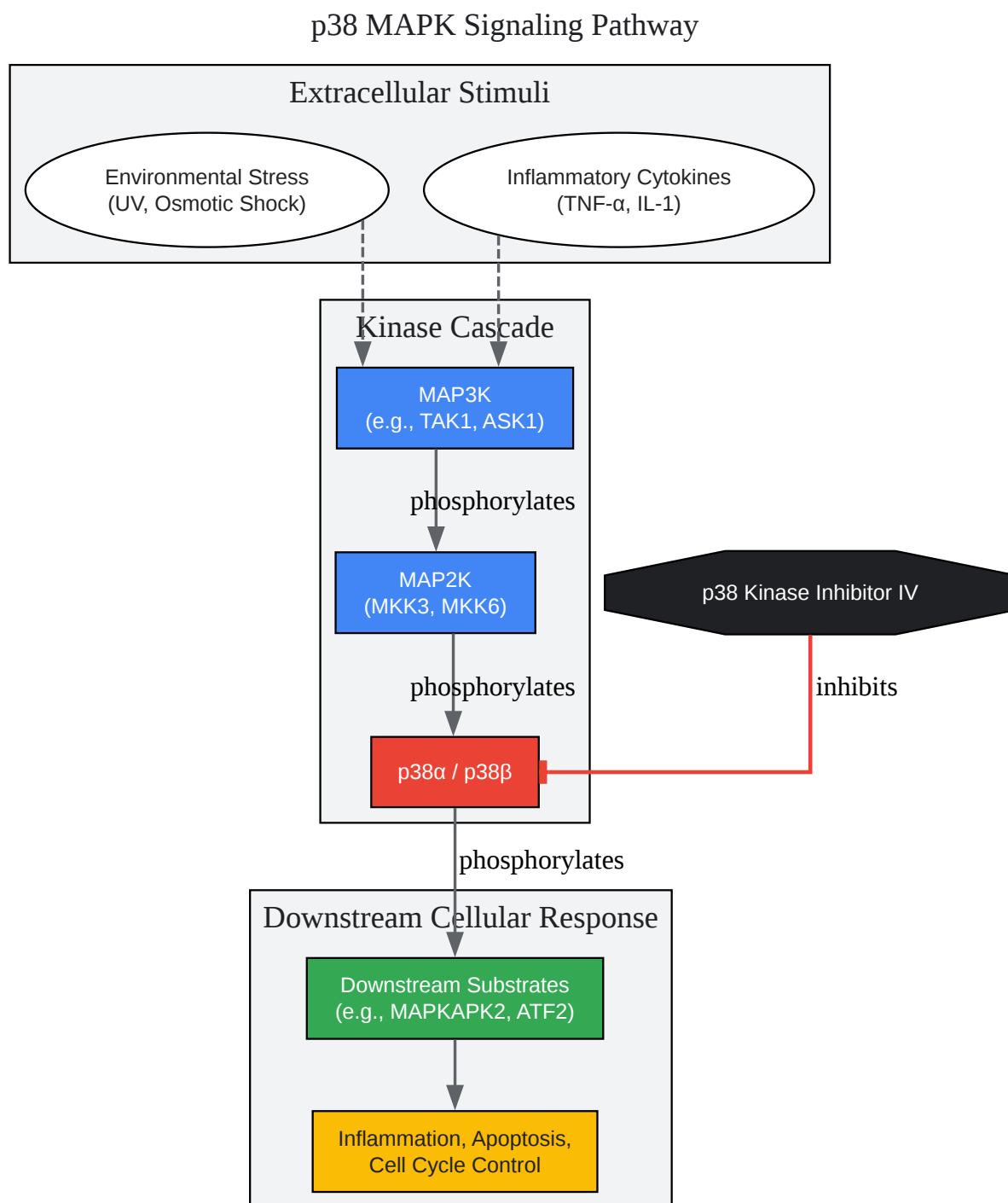
Quantitative Inhibitory Data

The inhibitory potency of p38 Kinase Inhibitor IV is quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The inhibitor shows a clear preference for the α and β isoforms over the γ and δ isoforms.[3][7]

| Isoform | IC ₅₀ (nM) | IC ₅₀ (μ M) |
|--------------|-----------------------|-----------------------------|
| p38 α | 130[7] | 0.13[3] |
| p38 β | 550[7] | 0.55[3] |
| p38 γ | 5470 | 5.47[3] |
| p38 δ | 8630 | 8.63[3] |

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade.^[3] It is initiated by various extracellular stimuli, including environmental stress (e.g., UV radiation, osmotic shock) and inflammatory cytokines (e.g., TNF- α , IL-1).^{[3][10]} These stimuli activate a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K), primarily MKK3 and MKK6.^{[3][11]} Activated MKK3/6, in turn, dually phosphorylates a conserved Thr-Gly-Tyr motif on p38 kinases, leading to their activation.^[1] Activated p38 kinases then phosphorylate a wide array of downstream targets, including other kinases (like MAPKAPK2) and transcription factors (like ATF2), to elicit a cellular response.^{[5][12]} p38 Kinase Inhibitor IV directly targets the p38 kinase component of this cascade.^{[1][8]}



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The p38 MAPK signaling cascade and point of inhibition.

Experimental Protocols

Determining the IC₅₀ values for p38 Kinase Inhibitor IV against p38 α and p38 β isoforms is a critical experiment. This is typically achieved using an in vitro kinase assay. The following is a detailed methodology for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[\[3\]](#)[\[4\]](#)

In Vitro Luminescence-Based Kinase Assay (IC₅₀ Determination)

Objective: To determine the concentration of p38 Kinase Inhibitor IV required to inhibit 50% of p38 α or p38 β kinase activity in vitro.

Materials:

- Recombinant human p38 α or p38 β enzyme
- Kinase substrate (e.g., recombinant ATF2 peptide)[\[8\]](#)
- p38 Kinase Inhibitor IV
- Adenosine triphosphate (ATP)
- Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50 μ M DTT)[\[13\]](#)
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- DMSO (for inhibitor dilution)
- 384-well white assay plates
- Plate-reading luminometer

Procedure:

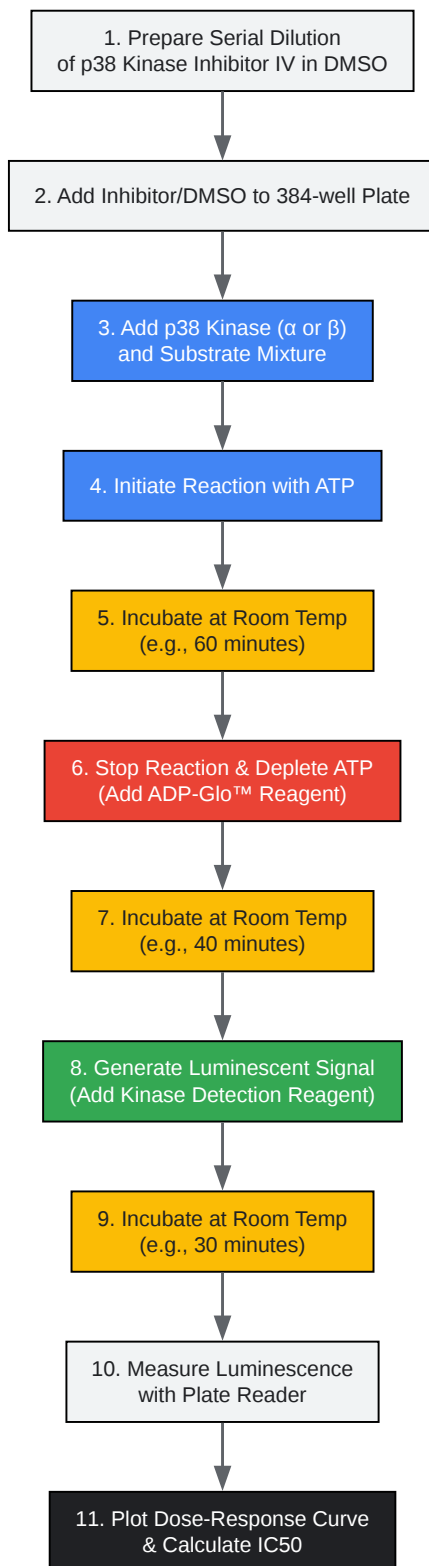
- Inhibitor Preparation:

- Prepare a stock solution of p38 Kinase Inhibitor IV in 100% DMSO.
- Perform a serial dilution of the inhibitor stock in DMSO to create a range of concentrations (e.g., starting from 100 μ M).^[4] Include a DMSO-only control for 0% inhibition (maximum signal).
- Reaction Setup (in a 384-well plate):
 - Add 1 μ L of each diluted inhibitor concentration (or DMSO control) to the appropriate wells.^[4]
 - Prepare a master mix containing the kinase reaction buffer, the specific p38 isoform (α or β), and the substrate peptide.
 - Add 2 μ L of the kinase/substrate master mix to each well.^[4]
- Kinase Reaction Initiation:
 - Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Michaelis constant (K_m) for the specific p38 isoform to ensure competitive inhibition is accurately measured.^[14]
 - Initiate the kinase reaction by adding 2 μ L of the ATP solution to each well.^[4]
- Incubation:
 - Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.^[4]
- Reaction Termination and ATP Depletion:
 - Add 5 μ L of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.^{[4][13]}
 - Incubate the plate at room temperature for 40 minutes.^{[13][15]}
- Signal Generation:

- Add 10 μ L of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase enzyme to produce a luminescent signal. The amount of light produced is directly proportional to the amount of ADP formed and, therefore, to the kinase activity.[\[4\]](#)
- Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[\[4\]](#)[\[15\]](#)
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate-reading luminometer.[\[4\]](#)
 - Plot the luminescence signal (representing kinase activity) against the logarithm of the inhibitor concentration.
 - Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value.[\[4\]](#)

Experimental Workflow Visualization

The workflow for determining kinase inhibitor potency can be visualized to clarify the sequence of experimental steps.

Workflow for IC₅₀ Determination via Luminescence Assay[Click to download full resolution via product page](#)

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